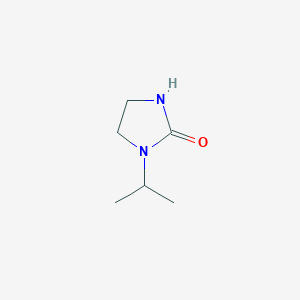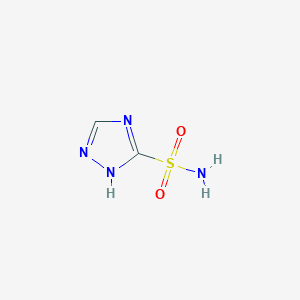![molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0](/img/structure/B1321484.png)
Benzo[d][1,2,3]thiadiazol-5-ylmethanol
Vue d'ensemble
Description
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring system composed of sulfur, nitrogen, and carbon atoms. Thiadiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives has been explored in several studies. For instance, a microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was reported, which involved the coupling of thiadiazole scaffold with benzamide groups under solvent-free conditions . Another study improved the synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents, highlighting the importance of selecting appropriate components for the design of photovoltaic materials .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic methods. For example, the structure of a benzo[d]thiazole derivative was confirmed by FT-IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction methods . The study of crystal structures of 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole revealed conformational flexibility and the possibility of distortion from higher-symmetry structures .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of conjugated materials where F atoms in difluorobenzo[c][1,2,5]thiadiazole were substituted with carbazole . The cyanation reaction was also successfully performed to obtain benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)-4-carbonitrile, showcasing the potential of thiadiazole derivatives in optoelectronic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. Spectroscopic studies of benzene-1,3-diol derivatives in various organic solvents revealed the effects of molecular aggregation and the influence of substituent groups on these processes . The electrochemical and optical properties of conjugated molecules based on benzothiadiazole and iso-benzothiadiazole were compared, indicating differences in absorption maxima and luminescent capacity .
Applications De Recherche Scientifique
1. Optoelectronic Semiconductors
Benzo[d][1,2,3]thiadiazole (isoBT) has been used in the synthesis of high-performance optoelectronic semiconductors. Its implementation in polymers like P3 showed remarkable results, with hole mobilities surpassing 0.7 cm²/(V s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).
2. Anti-Oxidant and Anti-Microbial Activity
Derivatives of Benzo[d][1,2,3]thiadiazole have shown significant antioxidant activity. Studies indicated that compounds like 3a and 3c exhibit high scavenging activity at low concentrations, suggesting their potential for further research (Gopi et al., 2016).
3. Electrochemical and Optical Properties
Benzo[d][1,2,3]thiadiazole-containing copolymers have been synthesized and shown to be excellent candidates for processable blue electrochromic polymers, with the potential to switch to transparent upon oxidation (Karakus et al., 2012).
4. Nematicidal Activities in Agriculture
In agricultural applications, Benzo[d][1,2,3]thiadiazole derivatives demonstrated great inhibitory activity against Meloidogyne incognita. Specific compounds showed an excellent nematicidal activity with significant inhibition rates at low concentrations (Zhang et al., 2020).
5. Molecular Aggregation Studies
Benzo[d][1,2,3]thiadiazole derivatives have been studied for their fluorescence emission spectra in various solvents, revealing insights into molecular aggregation processes and interactions influenced by the structure of substituent groups (Matwijczuk et al., 2016).
6. Organic Solar Cell Applications
Benzo[d][1,2,3]thiadiazole-based conjugated copolymers have been used in organic solar cell applications. Their implementation in photovoltaic devices demonstrated promising power conversion efficiencies and hole mobilities (Karakus et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3-benzothiadiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGXPUFHUAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619192 | |
| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,2,3]thiadiazol-5-ylmethanol | |
CAS RN |
615568-10-0 | |
| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)


![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)






